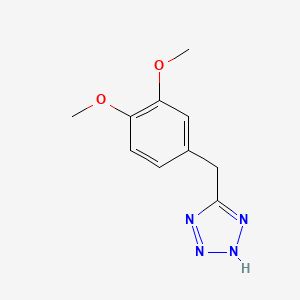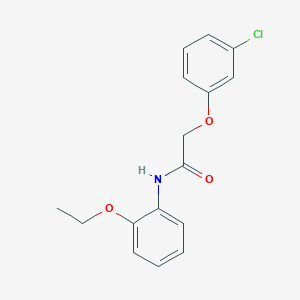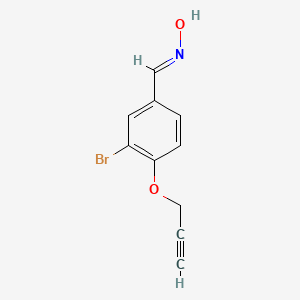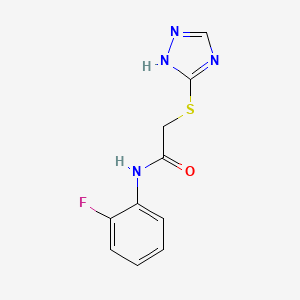![molecular formula C16H20N2O5 B5540348 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid often involves multistep synthetic routes. For instance, Adib et al. (2008) describe an efficient synthesis of related diazaspirodecane derivatives through a one-pot process that utilizes a reactive zwitterionic intermediate. This intermediate is generated from the addition of triphenylphosphine to diaroylacetylenes and subsequently trapped by a Knoevenagel condensation product (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including the target molecule, is often complex, involving multiple ring systems and stereocenters. For related structures, crystallographic analysis can provide insights into the arrangement of these systems, as demonstrated by Wang et al. (2011), who determined the crystal structure of a similar spirocyclic compound, revealing a planar furan ring and a chair conformation cyclohexane ring among other features (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of reactivities due to their unique structural features. For example, Rashevskii et al. (2020) explored the enhanced reactivity of certain spirocyclic anhydrides in the Castagnoli-Cushman reaction, showcasing the broad substrate scope and potential for synthetic applications of these structures (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of spirocyclic compounds like 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form can be affected by the presence of the spirocyclic core and the substituents attached to it. Research by Graus et al. (2010) on cyclohexane-spirohydantoin derivatives offers insights into how substituents on the cyclohexane ring influence supramolecular arrangements, which in turn affect the physical properties of these compounds (Graus et al., 2010).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and potential for further functionalization, are key areas of interest. Studies on similar compounds, such as the work by Moskalenko and Boev (2012), which explores the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, shed light on the diverse reactivity patterns that can be observed within this class of compounds (Moskalenko & Boev, 2012).
Aplicaciones Científicas De Investigación
Supramolecular Arrangements :Research has demonstrated the preparation and structural analysis of cyclohexane-5-spirohydantoin derivatives, including similar compounds to the one mentioned. These studies show the influence of substituents on the cyclohexane ring in supramolecular arrangements, highlighting the absence of solvent molecules in crystals and detailing how these substituents play a crucial role in forming dimers and ribbons through hydrogen bonding patterns (Graus et al., 2010).
Novel Synthetic Routes :Innovative synthetic methodologies for producing compounds with diazaspiro[4.5]decane cores have been developed, showcasing efficient routes under mild conditions. These methods allow for the synthesis of complex structures with potential applications in medicinal chemistry and material science (Adib et al., 2008).
Crystal Structures of Oxaspirocyclic Compounds :The synthesis and structural elucidation of new oxaspirocyclic compounds, including X-ray crystallography, offer insights into their potential applications in developing new materials with unique properties. These findings contribute to the understanding of intermolecular interactions and molecular packing in the solid state (Jiang & Zeng, 2016).
Enhanced Reactivity in Organic Synthesis :Studies have shown that certain spirocyclic compounds exhibit enhanced reactivity in specific organic reactions, such as the Castagnoli-Cushman reaction with imines. This enhanced reactivity opens up new pathways for synthesizing biologically relevant molecules (Rashevskii et al., 2020).
Decarboxylation Studies :Research on the decarboxylation rates of related spirocyclic carboxylic acids has provided valuable information on their thermal stability and reaction mechanisms. Such studies are crucial for designing synthetic routes in pharmaceutical and material science applications (Bigley & May, 1969).
Propiedades
IUPAC Name |
8-(2,5-dimethylfuran-3-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-9-7-11(10(2)23-9)14(20)18-5-3-16(4-6-18)12(15(21)22)8-13(19)17-16/h7,12H,3-6,8H2,1-2H3,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWKWFJHKJKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C(CC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-Dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)


![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
